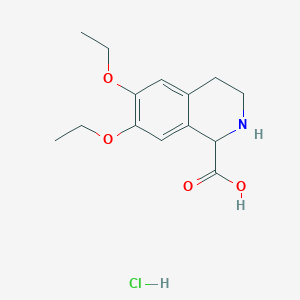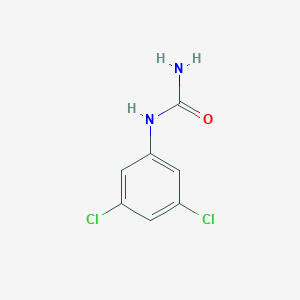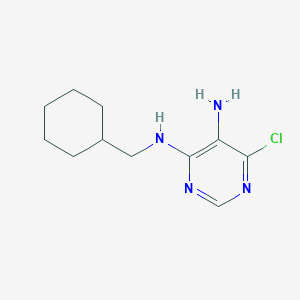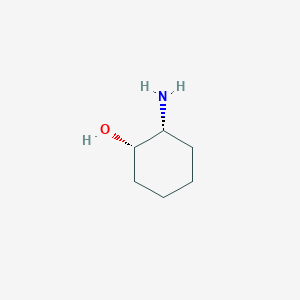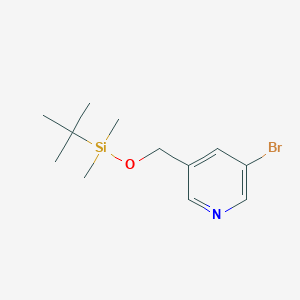
3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine
概要
説明
“3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine” is a bromo silyl ether . It is a reagent in the preparation of piperidinylcarbonyl sulfamates as a novel class of antihyperlipidemic agents with LDL-receptor up-regulation via the adaptor protein autosomal recessive hypercholesterolemia .
Synthesis Analysis
The synthesis of this compound involves the reaction of tert-Butyldimethylsilyl chloride and 3-Bromo-1-propanol . The reaction proceeds via N-tert-butyldimethylsilylimidazole as a very reactive silylating agent .Molecular Structure Analysis
The molecular formula of “3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine” is C9H21BrOSi . The InChI code is 1S/C9H21BrOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-8H2,1-5H3 .Chemical Reactions Analysis
This compound can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . It may be used as an alkylating agent in the synthesis of various compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine” are as follows: It is a liquid with a density of 1.093 g/mL at 25 °C (lit.) . Its boiling point is 182 °C (lit.) . The refractive index is n20/D 1.451 (lit.) .科学的研究の応用
Synthesis and Molecular Structures
- The synthesis and molecular structures of pyridine derivatives, including those related to "3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine," have been extensively studied. For instance, the preparation of 5-methyl-2-trimethylsilyl-pyridine via a Grignard reaction demonstrates the utility of bromo-pyridine derivatives in constructing complex molecular structures through metallation and subsequent treatment with various agents (Riedmiller et al., 1999).
Chemical Behavior and Reactions
- The chemical behaviors of bromo-pyridines towards different reagents highlight the versatility of these compounds in synthetic chemistry. For example, the reactivities of 3- and 4-halogenopyridines towards potassium tert-butoxide and potassium benzenethiolate in dimethyl sulfoxide (DMSO) showcase the potential for substituting and modifying pyridine derivatives (Zoest & Hertog, 2010).
Applications in Biological Studies
- The study of pyridine-based derivatives for their biological activities, such as antimicrobial and antitumor properties, provides insights into the potential therapeutic applications of these compounds. For instance, novel complexes with gold(III) and pyridine derivatives have been synthesized and evaluated for their magnetic properties, indicating the potential for developing new materials or therapeutic agents (Xu et al., 2008).
Advanced Material Science
- The development of advanced materials also benefits from the study of pyridine derivatives. The synthesis of a class of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes demonstrates the role of ancillary ligands in tuning the color of iridium tetrazolate complexes, highlighting the importance of pyridine derivatives in the design of new materials with specific optical properties (Stagni et al., 2008).
Safety And Hazards
The safety and hazards associated with “3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine” include skin and eye irritation, and it may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .
将来の方向性
特性
IUPAC Name |
(5-bromopyridin-3-yl)methoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrNOSi/c1-12(2,3)16(4,5)15-9-10-6-11(13)8-14-7-10/h6-8H,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFJTLMTULVTIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621171 | |
| Record name | 3-Bromo-5-({[tert-butyl(dimethyl)silyl]oxy}methyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine | |
CAS RN |
152351-91-2 | |
| Record name | 3-Bromo-5-({[tert-butyl(dimethyl)silyl]oxy}methyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

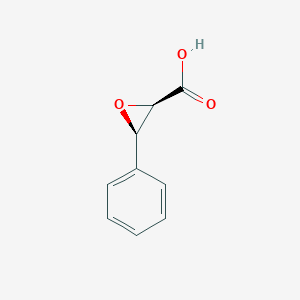
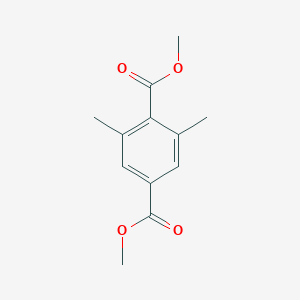
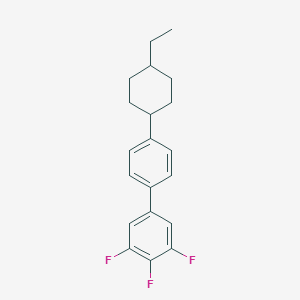
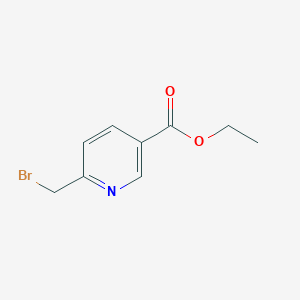
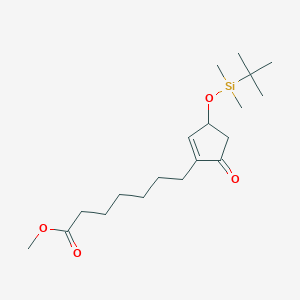
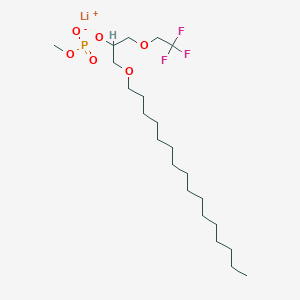
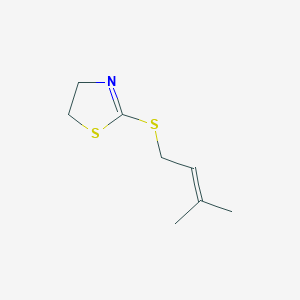
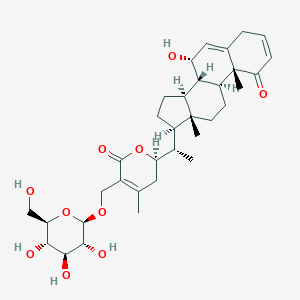
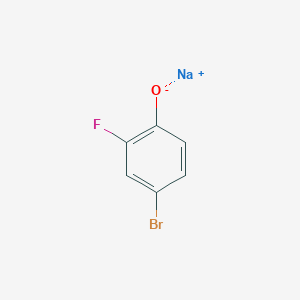
![4-[(2-Amino-6-methylpyrimidin-4-yl)amino]phenol](/img/structure/B175345.png)
